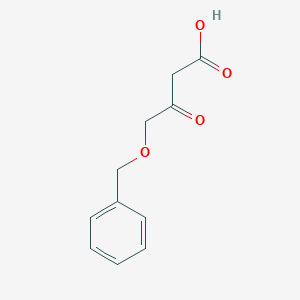

4-(Benzyloxy)-3-oxobutanoic acid

Description

Significance of β-Keto Acids as Versatile Synthetic Intermediates

β-Keto acids, which feature a ketone group at the carbon atom beta to a carboxylic acid, are highly valuable intermediates in organic synthesis. rsc.org Their utility stems from their unique structural characteristics and reactivity. rsc.org These compounds are key precursors in the synthesis of a variety of organic molecules, including natural products and biologically relevant compounds. rsc.org

One of the most significant reactions involving β-keto acids is decarboxylation, which provides a gentle method for forming new carbon-carbon bonds. rsc.org This process often generates ketone enolate equivalents that can react with various electrophiles, making β-keto acids favored nucleophilic partners in many synthetic transformations. rsc.org The Claisen condensation is a classic method for synthesizing β-keto acids, involving the reaction of esters in the presence of a strong base to form carbon-carbon bonds. fiveable.me This reaction underscores the importance of β-keto acids in constructing more complex molecular frameworks essential for pharmaceuticals and other advanced materials. fiveable.me Their ability to be transformed into various functional groups makes them indispensable in modern synthetic strategies. fiveable.menih.gov

Strategic Importance of the Benzyloxy Protecting Group in Contemporary Organic Synthesis

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a chemical reaction. numberanalytics.com The benzyl (B1604629) group (Bn), with the structure C₆H₅CH₂-, is a widely used protecting group, particularly for alcohols and carboxylic acids. wikipedia.orglibretexts.org Its popularity is due to its robustness under a variety of reaction conditions, which allows for selective transformations at other parts of a molecule. numberanalytics.comwikipedia.org

The benzyl group is typically introduced to an alcohol by treating it with a strong base, like sodium hydride, followed by a benzyl halide such as benzyl bromide (BnBr). wikipedia.org For molecules that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org A key advantage of the benzyl protecting group is its straightforward removal. numberanalytics.com Deprotection is commonly achieved through hydrogenolysis, a reaction that uses hydrogen gas and a palladium catalyst (Pd/C) to cleave the benzyl ether, regenerating the alcohol and producing toluene (B28343) as a byproduct. libretexts.orgorganic-chemistry.org This clean and efficient removal makes the benzyloxy group a strategic choice in the synthesis of complex molecules, including sugars and nucleosides. libretexts.org The benzyloxycarbonyl (Cbz or Z) group is also a crucial protecting group for amines, particularly in peptide synthesis, where it prevents unwanted reactions at the amino group. ontosight.ai

Overview of 4-(Benzyloxy)-3-oxobutanoic Acid within the Landscape of Advanced Synthetic Chemistry

This compound is a chemical compound that integrates the key features of both a β-keto acid and a molecule containing a benzyloxy group. This structure makes it a potentially valuable building block in advanced organic synthesis. bldpharm.comlifechemicals.com The presence of the β-keto acid moiety allows for a range of transformations, such as decarboxylation to generate a benzyloxy-substituted ketone, or further reactions at the active methylene (B1212753) group. The benzyloxy group, in turn, can serve as a protected hydroxyl function, which can be unveiled at a later synthetic stage.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structure suggests its utility in preparing more complex molecules. For instance, related compounds such as N-protected γ-amino β-keto esters have been synthesized through reactions like the semipinacol rearrangement, highlighting the synthetic potential of this class of compounds. sigmaaldrich.com The strategic placement of the benzyloxy group provides a handle for introducing further complexity or for use in the synthesis of target molecules where a protected hydroxyl is required. The combination of these two functional groups in one molecule offers a streamlined approach to building sophisticated chemical structures.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYURBMWVSADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 3 Oxobutanoic Acid and Its Analogues

Direct Synthetic Routes to 4-(Benzyloxy)-3-oxobutanoic Acid

The direct synthesis of the parent compound, this compound, can be achieved through several classical organic reactions. These methods primarily focus on the formation of the β-keto ester or β-keto acid backbone.

Ester Exchange Reactions for the Formation of β-Keto Esters

Transesterification, or ester exchange, is a versatile and widely used method for the synthesis of β-keto esters. nih.govbenthamdirect.com This reaction involves the conversion of an existing ester into a different ester by reacting it with an alcohol in the presence of a catalyst. nih.govnih.gov For the synthesis of precursors to this compound, a readily available β-keto ester, such as methyl or ethyl acetoacetate (B1235776), can be reacted with benzyl (B1604629) alcohol.

The significance of this method lies in its ability to introduce the benzyloxy group efficiently. nih.govrsc.org The reaction is typically catalyzed by acids (both protic and Lewis acids), bases, or enzymes. nih.govnih.gov A key advantage of transesterification is that it often proceeds under mild conditions, which helps to preserve the integrity of other functional groups within the molecule. nih.gov The process is generally selective for β-keto esters over other ester types, likely proceeding through an enol intermediate. nih.govrsc.org

| Catalyst Type | Examples | Conditions | Yield | Ref |

| Lewis Acid | Boron trifluoride diethyl etherate | Varies | Good to Excellent | rsc.org |

| Arylboronic Acid | 3-Nitrobenzeneboronic acid | 2.5 mol% catalyst loading | Good to Excellent | rsc.org |

| Heterogeneous | Silica (B1680970) supported boric acid | Solvent-free | 87-95% | researchgate.net |

This table summarizes various catalytic systems used in the transesterification for β-keto ester synthesis.

Condensation Reactions Employing Alkali Metal Enolates of Acetates

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is highly effective for synthesizing β-keto esters. libretexts.orgwikipedia.orggeeksforgeeks.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orggeeksforgeeks.org In the context of synthesizing a precursor to this compound, a crossed Claisen condensation can be employed. This would involve the reaction of an acetate (B1210297) ester with a benzyl-protected α-hydroxyacetate derivative in the presence of a strong base like sodium ethoxide or sodium hydride. organic-chemistry.org

The mechanism begins with the deprotonation of the α-carbon of the acetate ester by the strong base to form a resonance-stabilized enolate. geeksforgeeks.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. geeksforgeeks.org Subsequent elimination of the alkoxy group leads to the formation of the β-keto ester. youtube.com A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base to drive the reaction to completion by deprotonating the resulting β-keto ester, which has an acidic α-proton. wikipedia.org

A process for producing 4-amino-3-oxo-butanoic acid esters has been described which involves reacting a compound with an alkali metal enolate of an acetate at temperatures ranging from -75°C to -30°C. google.com While this produces an amino-substituted analogue, the core principle of employing an alkali metal enolate of an acetate for the formation of the butanoic acid backbone is relevant.

Approaches for Substituted this compound Derivatives

The synthesis of substituted analogues of this compound allows for the introduction of diverse functionalities and stereochemical complexity, expanding their utility in synthetic chemistry.

Stereoselective Introduction of Chiral Centers in the Butanoic Acid Scaffold

The development of asymmetric methods to introduce chirality into the butanoic acid framework is of significant interest for the synthesis of enantiomerically pure compounds. chiralpedia.com This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One approach involves the asymmetric synthesis of chiral hydroxy-γ-butyrolactones, which can serve as precursors to chiral butanoic acid derivatives. nih.gov For instance, the treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with a vanadium catalyst can lead to highly functionalized trisubstituted hydroxy-γ-butyrolactones with high diastereoselectivity. nih.gov These lactones can then be further manipulated to yield the desired chiral butanoic acid scaffold.

Another strategy involves the stereoselective synthesis of more complex structures containing the butanoic acid motif. For example, the synthesis of hydroxylated perhydroquinoxalines has been achieved starting from diethyl 3-hydroxyglutarate, demonstrating the diastereoselective establishment of a tetrasubstituted cyclohexane (B81311) which is a precursor to a complex butanoic acid derivative. nih.gov Asymmetric organocatalytic reactions, such as [4+2] cycloadditions, have also been employed to construct chiral spirocyclic scaffolds containing heterocyclic rings fused to a butanoic acid-derived core. nih.gov These methods provide access to a wide range of structurally diverse and stereochemically defined building blocks.

Advanced Benzylation Strategies for Hydroxyl Protection within Butanoic Acid Architectures

The benzyl group is a widely used protecting group for hydroxyl functions due to its stability under a variety of reaction conditions and its ease of removal by hydrogenolysis. nih.gov In the synthesis of butanoic acid architectures, efficient and selective benzylation of hydroxyl groups is crucial.

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, including benzyl ethers. wikipedia.org The reaction typically involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride. masterorganicchemistry.comlibretexts.org

Modern adaptations of the Williamson ether synthesis have focused on improving reaction efficiency, selectivity, and sustainability. numberanalytics.com These advancements include:

Use of Phase-Transfer Catalysts: These catalysts facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, often leading to milder reaction conditions and improved yields. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, reducing reaction times from hours to minutes and in some cases increasing yields. wikipedia.org

Alternative Bases and Solvents: The choice of base and solvent can have a profound impact on the reaction outcome. numberanalytics.com Strong bases like sodium hydride in polar aprotic solvents like DMF or DMSO are often preferred for their ability to enhance the nucleophilicity of the alkoxide. numberanalytics.com For selective protection of one hydroxyl group in a diol, milder bases like silver(I) oxide (Ag₂O) can be used. organic-chemistry.org

Alternative Benzylating Agents: For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

Recent research has also explored high-temperature conditions (300 °C and up) with weaker alkylating agents to streamline the synthesis on an industrial scale, particularly for aromatic ethers. wikipedia.org These modern strategies provide a versatile toolkit for the efficient and selective benzylation of hydroxyl groups within complex butanoic acid architectures.

Imidate-Promoted Benzyl Transfer Protocols

The introduction of a benzyl group as an ether is a common protecting group strategy in organic synthesis. One effective method for this transformation under acidic conditions is the use of benzyl trichloroacetimidate. rsc.org This reagent is known to react with alcohols in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, to yield the corresponding benzyl ether in good yields. nih.gov

The synthesis of benzyl trichloroacetimidate is straightforward, typically involving the reaction of benzyl alcohol with trichloroacetonitrile (B146778) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govoup.com The resulting imidate is a stable, crystalline solid that can be isolated and stored. oup.com

For the synthesis of an ester of this compound, a suitable precursor such as ethyl 4-hydroxy-3-oxobutanoate would be reacted with benzyl trichloroacetimidate. The reaction is typically catalyzed by a Lewis or Brønsted acid. The general mechanism involves the protonation of the imidate nitrogen, making the benzyl group highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the substrate.

Proposed Reaction Scheme:

The following table outlines proposed reaction conditions and expected outcomes for this transformation based on established literature for similar alcohol benzylations. rsc.orgnih.gov

Table 1: Proposed Imidate-Promoted Benzylation of Ethyl 4-hydroxy-3-oxobutanoate

| Entry | Lewis/Brønsted Acid Catalyst | Solvent | Temperature (°C) | Proposed Yield (%) |

| 1 | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | 0 to rt | 85-95 |

| 2 | Boron trifluoride etherate (BF₃·OEt₂) | Diethyl ether | 0 to rt | 80-90 |

| 3 | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Acetonitrile (B52724) | 0 to rt | 88-96 |

Pyridinium (B92312) Salt-Mediated Benzylation under Mild Conditions

An alternative to acid-catalyzed methods is the use of pyridinium salts, which allow for benzylation under neutral or mildly basic conditions. A prominent reagent in this class is 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This salt serves as an excellent benzyl group donor upon gentle heating, avoiding the need for strong acids or bases that could be incompatible with sensitive functional groups. beilstein-journals.orgacs.org This method is particularly useful for substrates that are prone to decomposition under harsh conditions.

The reagent can be prepared beforehand or generated in situ by the N-methylation of 2-benzyloxypyridine with methyl triflate. beilstein-journals.org The reaction with an alcohol proceeds smoothly, often in a non-polar solvent like toluene (B28343) or trifluorotoluene. beilstein-journals.org For the benzylation of a carboxylic acid, the addition of a mild base such as triethylamine (B128534) is beneficial. organic-chemistry.orgacs.orgnih.gov

In the context of synthesizing this compound, one could envision a reaction between a precursor like 4-hydroxy-3-oxobutanoic acid (or its ester) and 2-benzyloxy-1-methylpyridinium triflate. The reaction with the alcohol functionality would typically be carried out under neutral conditions, while benzylation of the carboxylic acid would be promoted by a non-nucleophilic base. beilstein-journals.orgorganic-chemistry.org Microwave-assisted conditions have also been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. nih.gov

Proposed Reaction Scheme (for the alcohol):

The following table presents plausible reaction parameters for the benzylation of the hydroxyl group of a 4-hydroxy-3-oxobutanoic acid derivative using this pyridinium salt protocol.

Table 2: Proposed Pyridinium Salt-Mediated Benzylation

| Entry | Substrate | Base | Solvent | Conditions | Proposed Yield (%) |

| 1 | Ethyl 4-hydroxy-3-oxobutanoate | MgO | Toluene | 90 °C, 24 h | 80-90 |

| 2 | Ethyl 4-hydroxy-3-oxobutanoate | None | Trifluorotoluene | 110 °C, 18 h | 82-92 |

| 3 | 4-Hydroxy-3-oxobutanoic acid | Et₃N | Trifluorotoluene | 83 °C, 24 h | 75-85 (Esterification) |

| 4 | Ethyl 4-hydroxy-3-oxobutanoate | MgO | Toluene | Microwave, 150 °C, 20 min | 85-95 |

Convergent and Divergent Synthetic Pathways to Access Complex Derivatives

The structure of this compound, featuring a ketone, a carboxylic acid (or ester), an active methylene (B1212753) group, and a benzyl ether, makes it an ideal scaffold for both convergent and divergent synthetic strategies to produce complex molecules, such as polyketides and other natural products. frontiersin.orgrsc.org

Convergent Synthesis:

Divergent Synthesis:

Divergent synthesis utilizes a common intermediate to generate a library of structurally diverse compounds. This compound is an excellent starting point for such a strategy. The various functional groups can be selectively manipulated to create a range of derivatives.

The Ketone: The ketone can be reduced to a secondary alcohol (introducing a new stereocenter), converted to an amine via reductive amination, or used in olefination reactions like the Wittig reaction to introduce carbon-carbon double bonds.

The Active Methylene Group: The protons on the carbon between the ketone and the carboxylic acid are acidic and can be readily removed by a base. The resulting enolate is a potent nucleophile that can be alkylated, acylated, or used in various condensation reactions to introduce a wide array of substituents at the C2 position. libretexts.orgyoutube.com

The Carboxylic Acid/Ester: The carboxyl group can be reduced to a primary alcohol, converted to an amide by reacting with various amines, or used in coupling reactions. The ester can be hydrolyzed to the acid, which can then undergo decarboxylation if desired. libretexts.orgyoutube.com

The Benzyl Ether: The benzyl group is a stable protecting group that can be removed under reductive conditions (e.g., hydrogenolysis with a palladium catalyst) at a later stage in the synthesis to reveal a primary alcohol.

By systematically exploring the reactivity of each functional group, a single starting material, this compound, can give rise to a multitude of complex and functionally diverse molecules. This approach is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening. acs.orgscispace.com

Reactivity and Transformational Chemistry of 4 Benzyloxy 3 Oxobutanoic Acid

Decarboxylative Reactions of the β-Keto Acid Moiety

The presence of a ketone at the β-position significantly influences the reactivity of the carboxylic acid, most notably facilitating its decarboxylation under relatively mild conditions. This propensity to lose carbon dioxide is a cornerstone of the chemistry of β-keto acids. masterorganicchemistry.comlibretexts.org

Generation of Decarboxylative Enolate Nucleophiles

Upon heating, 4-(Benzyloxy)-3-oxobutanoic acid can undergo decarboxylation to generate a reactive enolate intermediate. masterorganicchemistry.com This process is believed to proceed through a cyclic transition state, leading to the formation of an enol, which is in equilibrium with its corresponding ketone tautomer. masterorganicchemistry.comyoutube.com The resulting enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions. The presence of the benzyloxy group can influence the stability and reactivity of this enolate.

The general mechanism for the decarboxylation of a β-keto acid to form an enol intermediate is depicted below:

Figure 1: General Mechanism of β-Keto Acid Decarboxylation > A cyclic, concerted transition state leads to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone form. masterorganicchemistry.comyoutube.com

This enolate can also be generated under basic conditions, which deprotonate the acidic α-hydrogen, or through metal-catalyzed processes. youtube.com

Decarboxylative Addition and Coupling Reactions

The enolate generated from the decarboxylation of this compound can be trapped by various electrophiles in decarboxylative addition and coupling reactions. These reactions offer a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed decarboxylative couplings of β-keto acids and their esters have been developed for the benzylation of alkynes and ketones. nih.govnih.gov In a similar vein, the enolate derived from this compound could potentially be coupled with a range of electrophiles. The regioselectivity of such reactions is a key consideration, with the reaction typically occurring at the α-carbon. nih.gov

| Reaction Type | Electrophile | Catalyst/Conditions | Potential Product |

| Decarboxylative Aldol (B89426) Addition | Aldehyde/Ketone | Heat or Base | β-Hydroxy ketone |

| Decarboxylative Michael Addition | α,β-Unsaturated carbonyl | Base | 1,5-Dicarbonyl compound |

| Decarboxylative Alkylation | Alkyl halide | Base | α-Alkylated ketone |

| Decarboxylative Benzylation | Benzylating agent | Palladium catalyst | α-Benzylated ketone |

Table 1: Potential Decarboxylative Addition and Coupling Reactions

This table outlines potential reactions based on the known reactivity of related β-keto acids.

Radical Transformations Initiated by Decarboxylation

Recent advancements in photoredox catalysis have enabled the generation of acyl radicals from α-keto acids via decarboxylation. nih.gov While this compound is a β-keto acid, similar principles of single-electron transfer (SET) induced decarboxylation could potentially be applied to generate radical species. Such radical intermediates could then participate in various transformations, including additions to alkenes and coupling reactions. The feasibility of this pathway would depend on the specific reaction conditions and the redox properties of the acid.

Electrophilic and Nucleophilic Attributes of the β-Keto Acid Functional Group

Beyond its decarboxylative nature, the functional groups of this compound exhibit both electrophilic and nucleophilic characteristics, opening up a diverse range of chemical transformations.

Reactivity at the Carbonyl (Ketone) Center

The ketone carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.commsu.edu This reactivity is fundamental to many classic carbonyl reactions.

Nucleophilic Addition: A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and amines, can add to the carbonyl carbon. msu.eduyoutube.com This addition leads to the formation of a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. libretexts.org The steric and electronic environment around the carbonyl group, influenced by the adjacent benzyloxymethyl and carboxymethyl groups, will affect the rate and facility of these additions.

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Primary Amine (RNH₂) | Imine (after dehydration) |

| Secondary Amine (R₂NH) | Enamine (after dehydration) |

Table 2: Representative Nucleophilic Additions to the Ketone Carbonyl

This table summarizes the expected products from the reaction of the ketone in this compound with various nucleophiles.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. The resulting product would be 4-(benzyloxy)-3-hydroxybutanoic acid. achemblock.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for various chemical modifications, including esterification and amide bond formation. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. youtube.com For example, reaction with methanol (B129727) under acidic conditions would yield methyl 4-(benzyloxy)-3-oxobutanoate.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid towards nucleophilic attack by the amine. rsc.org Direct thermal methods for amide formation from unactivated carboxylic acids and amines are also known. rsc.org

| Reagent | Coupling Agent/Conditions | Product |

| Methanol (CH₃OH) | Acid catalyst (e.g., H₂SO₄) | Methyl 4-(benzyloxy)-3-oxobutanoate |

| Benzylamine (BnNH₂) | EDC, HOBt | N-Benzyl-4-(benzyloxy)-3-oxobutanamide |

| Diethylamine (Et₂NH) | DCC | N,N-Diethyl-4-(benzyloxy)-3-oxobutanamide |

Table 3: Transformations of the Carboxylic Acid Moiety

This table illustrates common transformations of the carboxylic acid group in this compound.

Chemical Behavior of the Active Methylene (B1212753) Group

The methylene group positioned between the ketone and carboxylic acid functionalities in this compound is known as an active methylene group. This strategic placement between two electron-withdrawing groups significantly increases the acidity of its protons. Consequently, this carbon atom can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate serves as a potent nucleophile in a variety of chemical transformations.

The reactivity of this active methylene group is characteristic of β-keto acids and their esters. It can participate in a range of reactions, including:

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl substituent at the C2 position.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group, leading to the formation of a β,δ-dioxo acid derivative.

Condensation Reactions: The active methylene group can undergo condensation reactions, such as the Knoevenagel or Claisen condensations, with aldehydes, ketones, or esters.

Decarboxylation: Like other β-keto acids, this compound is susceptible to decarboxylation upon heating, typically yielding 1-(benzyloxy)propan-2-one. The presence of the β-carbonyl group facilitates the formation of a cyclic transition state, leading to the loss of carbon dioxide.

The reactivity of the active methylene group makes this compound a versatile intermediate in organic synthesis, allowing for the construction of more complex molecular architectures. The specific reaction pathway can be controlled by the choice of reactants, base, and reaction conditions.

Transformations Involving the Benzyloxy Protective Group

The benzyloxy group in this compound serves as a protective group for the C4 hydroxyl functionality. The benzyl (B1604629) ether is stable under a wide range of reaction conditions, yet it can be selectively removed when desired. mpg.de The cleavage of this group is a critical step in many synthetic routes, unmasking the alcohol for further reactions. Several methodologies have been developed for the deprotection of benzyl ethers, each with its own advantages and substrate compatibility. acs.org

Methodologies for the Cleavage of Benzyl Ethers

Catalytic hydrogenation is one of the most common and efficient methods for the cleavage of benzyl ethers. youtube.comyoutube.com This reaction, often referred to as hydrogenolysis, involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst. youtube.comacsgcipr.org

The standard procedure involves treating the benzyl ether with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. youtube.comjk-sci.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. jk-sci.com The products of this reaction are the deprotected alcohol and toluene (B28343). youtube.comjk-sci.com An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst. organic-chemistry.orgacsgcipr.orgorganic-chemistry.org This can be advantageous for safety and practical reasons. acsgcipr.orgorganic-chemistry.org

The rate and selectivity of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and additives. atlanchimpharma.com For instance, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for hindered or less reactive benzyl ethers. atlanchimpharma.com The use of acidic solvents like acetic acid can accelerate the reaction by protonating the ether oxygen, facilitating cleavage. atlanchimpharma.com Conversely, additives like pyridine (B92270) or triethylamine (B128534) can be used to suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups. organic-chemistry.org

Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, THF | Room Temp, 1 atm | jk-sci.com |

| Pd(OH)₂/C | H₂ (gas) | Ethyl Acetate | Room Temp, 1 atm | atlanchimpharma.com |

| Pd/C | Formic Acid | Methanol | Reflux | organic-chemistry.org |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | organic-chemistry.orgacsgcipr.org |

This table presents generalized conditions. Optimal conditions may vary based on the specific substrate.

Oxidative methods provide an alternative to reductive cleavage, which is particularly useful when the molecule contains other functional groups susceptible to reduction, such as alkenes or alkynes. mpg.de

A common reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov While DDQ is highly effective for cleaving p-methoxybenzyl (PMB) ethers, its reaction with simple benzyl ethers can be slower. organic-chemistry.orgnih.gov However, recent studies have shown that photoirradiation can facilitate the DDQ-mediated deprotection of benzyl ethers. mpg.deorganic-chemistry.org The reaction proceeds via a single electron transfer mechanism, forming a benzylic carbocation that is subsequently trapped by water to yield the alcohol and benzaldehyde.

Other oxidative reagents that have been employed include ceric ammonium (B1175870) nitrate (B79036) (CAN), although it is generally less selective than DDQ. nih.gov Ozone has also been used to oxidatively remove benzyl ethers, initially forming a benzoate (B1203000) ester which is then hydrolyzed. organic-chemistry.org More recently, visible-light-mediated photocatalysis has emerged as a mild and selective method for benzyl ether cleavage, often using DDQ as a catalytic or stoichiometric oxidant. mpg.deresearchgate.netnih.gov

Table 2: Reagents for Oxidative Cleavage of Benzyl Ethers

| Reagent | Conditions | Comments | Reference |

| DDQ | CH₂Cl₂/H₂O, rt | More effective for p-methoxybenzyl ethers. | nih.gov |

| DDQ / hv | MeCN, UV light | Enhanced reactivity for simple benzyl ethers. | mpg.deorganic-chemistry.org |

| CAN | MeCN/H₂O, rt | Can lack selectivity. | nih.gov |

| O₃ then base | CH₂Cl₂ -78 °C, then NaOMe | Two-step process. | organic-chemistry.org |

| DDQ / TBN / hv | CH₂Cl₂/H₂O, visible light | Catalytic, mild conditions. | mpg.denih.gov |

TBN = tert-Butyl nitrite. This table presents a selection of common methods.

Benzyl ethers can be cleaved under strongly acidic conditions, although this method is limited to substrates that can tolerate such conditions. organic-chemistry.org The reaction typically involves a Lewis acid or a strong Brønsted acid.

Lewis acids such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trimethylsilyl (B98337) iodide (TMSI) are effective for benzyl ether cleavage. atlanchimpharma.com The mechanism involves coordination of the Lewis acid to the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the counterion (e.g., Cl⁻ or Br⁻) on the benzylic carbon results in the formation of a benzyl halide and the deprotected alcohol after workup. The use of cation scavengers like pentamethylbenzene (B147382) can improve yields and prevent side reactions. organic-chemistry.org

A combination of a Lewis acid and a Lewis base, such as BCl₃·SMe₂, has been shown to be a mild and selective reagent system for debenzylation, tolerating a wide range of other functional groups. atlanchimpharma.comorganic-chemistry.org Strong Brønsted acids like trifluoroacetic acid (TFA) or HBr can also be used, but their application is less common due to the harshness of the conditions. youtube.com

Table 3: Acidic Reagents for Benzyl Ether Cleavage

This table provides examples of acidic deprotection methods. Substrate compatibility is a key consideration.

Dissolving metal reduction, most notably the Birch reduction, offers another reductive pathway for benzyl ether cleavage. mpg.de This method typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849), often with an alcohol co-solvent like ethanol. youtube.com

The mechanism involves the transfer of a solvated electron from the metal to the aromatic ring of the benzyl group, forming a radical anion. This intermediate is then protonated by the alcohol, and a second electron transfer followed by another protonation leads to the cleavage of the C-O bond, releasing the alcohol and typically forming toluene. youtube.com

While effective, dissolving metal reductions are often limited by poor functional group compatibility, as many other groups are also reduced under these conditions. mpg.de The operational challenges associated with using liquid ammonia and alkali metals also make this method less common than catalytic hydrogenation for routine debenzylation. acs.org

Applications of 4 Benzyloxy 3 Oxobutanoic Acid As a Synthetic Intermediate

Building Block for the Construction of Diverse Carbocyclic and Heterocyclic Systems

While direct, extensive literature detailing the use of 4-(benzyloxy)-3-oxobutanoic acid as a primary building block for a wide variety of carbocyclic and heterocyclic systems is still developing, its inherent reactivity suggests significant potential. The presence of both a ketone and a carboxylic acid functionality allows for a range of cyclization strategies. For instance, derivatives of similar β-keto esters have been utilized in intramolecular condensation reactions to form carbocyclic rings.

Furthermore, the dicarbonyl nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic compounds. Reactions with hydrazines, hydroxylamines, or amidines could, in principle, lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The specific applications of this compound in these contexts are an area of ongoing research, with the potential to unlock novel synthetic routes to complex ring systems.

Precursor in the Stereocontrolled Synthesis of Advanced Amino Acid Derivatives

One of the most significant applications of this compound and its derivatives lies in the stereocontrolled synthesis of advanced amino acid derivatives, particularly β-hydroxy-γ-amino acids. These non-proteinogenic amino acids are crucial components of numerous biologically active natural products and pharmaceuticals.

A key strategy involves the stereoselective reduction of the β-keto group in N-protected derivatives of this compound. This reduction, often achieved with hydride reagents, can be directed by chiral auxiliaries or catalysts to yield specific diastereomers of the corresponding β-hydroxy ester. Subsequent manipulation of the functional groups, including amination and deprotection, leads to the desired advanced amino acid derivatives.

For example, this methodology has been instrumental in the synthesis of statine (B554654), (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its analogues. nih.govresearchgate.net Statine is a critical component of pepstatin, a potent inhibitor of aspartic proteases. The synthesis of statine often involves the reduction of a β-keto ester precursor, highlighting the importance of intermediates like this compound in accessing these complex structures. The ability to control the stereochemistry at both the C-3 hydroxyl and C-4 amino groups is paramount for the biological activity of the final molecule.

| Target Amino Acid Derivative | Key Synthetic Step | Precursor Type |

| Statine | Stereoselective reduction of β-keto group | N,N-dibenzyl β-keto ester |

| Statine Analogues | Stereoselective reduction of β-keto group | N,N-dibenzyl β-keto ester |

| (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid | Stereoselective cis reduction of a tetramic acid derivative | Boc-His(pi-BOM)-OH derived intermediate |

Intermediate in the Formation of Lactones and Other Cyclic Ethers

The structural framework of this compound makes it an attractive precursor for the synthesis of lactones and other cyclic ethers. The inherent relationship between the keto and carboxylic acid functionalities allows for intramolecular cyclization reactions under specific conditions.

For instance, reduction of the β-keto group to a hydroxyl group furnishes a γ-hydroxy acid derivative. Such compounds are well-known to undergo spontaneous or acid-catalyzed intramolecular esterification to form five-membered γ-lactones (butyrolactones). The benzyloxy group can be retained during this process or strategically removed in a subsequent step. A related compound, ethyl 4-acetoxy-3-oxobutanoate, has been successfully employed in the synthesis of tricyclic lactones through an intramolecular Diels-Alder cyclization, showcasing the utility of such scaffolds in complex lactone formation. nih.gov

Furthermore, derivatives of this compound can be envisioned as precursors to various cyclic ethers. For example, conversion of the carboxylic acid to an alcohol, followed by intramolecular cyclization via activation of the β-hydroxyl group, could potentially lead to the formation of substituted tetrahydrofurans. The development of specific methodologies to harness the potential of this compound in this area remains an active field of synthetic exploration.

Utility in the Preparation of Key Synthons for Elaborate Organic Molecules

Beyond its direct application in the synthesis of specific ring systems, this compound serves as a valuable chiral building block, or synthon, for the construction of more complex and elaborate organic molecules, including natural products. The ability to introduce chirality through the stereoselective reduction of the ketone, as discussed in the context of amino acid synthesis, provides access to enantiomerically enriched intermediates.

These chiral synthons, possessing multiple functional groups, can be further elaborated through a variety of carbon-carbon bond-forming reactions and functional group transformations. The benzyloxy group offers robust protection of the alcohol functionality, which can be removed under mild hydrogenolysis conditions at a later stage in the synthetic sequence. This orthogonality makes it compatible with a wide range of reagents and reaction conditions.

The application of such chiral building blocks derived from β-keto esters is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex natural products and medicinally important compounds. researchgate.net While specific, widespread examples directly citing this compound are still emerging in the literature, the principles of its utility as a versatile synthon are well-established through the use of analogous β-keto ester systems in the synthesis of bioactive molecules.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(Benzyloxy)-3-oxobutanoic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides the number of distinct proton types and their connectivity. Based on data from closely related analogs like benzyl (B1604629) acetoacetate (B1235776) and ethyl 4-(benzyloxy)-3-oxobutanoate, a characteristic set of signals is expected. nih.govbldpharm.comchemicalbook.com The presence of keto-enol tautomerism would result in separate signals for the protons of the butanoic acid chain for each tautomer.

The key expected proton signals are:

Aromatic Protons (C₆H₅): A multiplet signal typically appearing in the range of δ 7.30-7.40 ppm, integrating to 5 protons.

Benzylic Protons (O-CH₂-Ph): A sharp singlet at approximately δ 5.15 ppm, corresponding to the two protons of the benzyl group's methylene (B1212753) bridge. chemicalbook.com

Carboxylic Acid Proton (COOH): A very broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. Its position and visibility can be affected by solvent and concentration.

Methylene Protons at C4 (keto form, =O)-CH₂-O): A singlet expected around δ 4.5-4.7 ppm.

Methylene Protons at C2 (keto form, -CO-CH₂-COOH): A singlet appearing at approximately δ 3.50 ppm. chemicalbook.com

Enol Form Protons: The enol tautomer would show a vinylic proton (-C=CH-) signal around δ 5.0-5.5 ppm and a characteristic enolic hydroxyl proton signal, often broad and further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |

| Benzylic (-CH₂-Ph) | ~5.15 | Singlet |

| C4 Methylene (-CH₂-OBn) | ~4.60 | Singlet |

| C2 Methylene (-CH₂-COOH) | ~3.50 | Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal. libretexts.org For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Expected ¹³C NMR signals include:

Ketone Carbonyl (C3, C=O): A signal in the highly deshielded region, expected around δ 200.0 ppm. rsc.org

Carboxylic Acid Carbonyl (C1, COOH): A signal found downfield, typically in the range of δ 170-175 ppm.

Ester-like Carbonyl (C1, enol form): The corresponding ester-like carbonyl in the enol form would appear slightly upfield compared to the keto form's acid carbonyl.

Aromatic Carbons (C₆H₅): Multiple signals between δ 127.0 and 136.0 ppm.

Benzylic Carbon (O-CH₂-Ph): A signal around δ 67.0 ppm. rsc.org

Methylene Carbon at C4 (-CH₂-O): A signal expected near δ 75.0 ppm.

Methylene Carbon at C2 (-CH₂-): A signal appearing around δ 49.0-50.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Ketone C=O) | ~200.0 |

| C1 (Acid C=O) | ~172.0 |

| C-ipso (Aromatic) | ~135.5 |

| C-ortho, C-meta, C-para (Aromatic) | 127.0 - 129.0 |

| C4 (Methylene, -CH₂-O) | ~75.0 |

| Benzylic (-CH₂-Ph) | ~67.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be relatively simple for the keto form, showing no major correlations along the butanoate chain if the methylene groups appear as singlets. However, in the enol form, it would show a clear correlation between the vinylic proton and the C2 methylene protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each carbon atom that has attached protons. For example, the proton signal at ~5.15 ppm would correlate with the carbon signal at ~67.0 ppm, assigning them to the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular framework. columbia.edu Key correlations would include the benzylic protons (~δ 5.15) coupling to the C4 carbon (~δ 75.0) and the aromatic ipso-carbon (~δ 135.5). Crucially, the methylene protons at C2 (~δ 3.50) would show a correlation to both the ketone carbonyl (C3) and the acid carbonyl (C1), confirming the core β-keto acid structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.gov

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

C=O Stretch (Ketone): A strong, sharp absorption peak around 1720-1725 cm⁻¹ is expected for the ketone carbonyl group. rsc.org

C=O Stretch (Carboxylic Acid): Another strong, sharp absorption should appear around 1710-1715 cm⁻¹ for the acid carbonyl. Often, these two carbonyl peaks may overlap, resulting in a single, broad, or asymmetric carbonyl absorption band.

C-O Stretch: Absorptions corresponding to the C-O bonds of the ether linkage and the carboxylic acid will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Signals corresponding to the benzene (B151609) ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹, would also be observed. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Ketone | C=O Stretch | ~1725 | Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Benzene Ring | C=C Stretch | ~1600, 1450-1500 | Medium-Weak |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For this compound (Molecular Formula: C₁₁H₁₂O₄), the monoisotopic mass is approximately 208.07 g/mol .

In an electron ionization (EI) mass spectrum, the following characteristic fragments would be expected:

Molecular Ion (M⁺): A peak at m/z 208, corresponding to the intact molecule. This peak may be weak due to the compound's instability.

Decarboxylation Fragment ([M-CO₂]⁺): Loss of carbon dioxide (44 Da) from the carboxylic acid group is a common fragmentation pathway for β-keto acids, which would yield a fragment at m/z 164.

Benzyl Cation ([C₇H₇]⁺): Cleavage of the benzylic ether bond is highly favorable, leading to a very stable benzyl cation, which would produce a prominent base peak at m/z 91. chemicalbook.com

Tropylium (B1234903) Ion: The benzyl cation often rearranges to the even more stable tropylium ion, also observed at m/z 91.

Other Fragments: Other peaks corresponding to the loss of water ([M-H₂O]⁺) or cleavage at other points in the butanoic acid chain may also be observed.

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its separation from starting materials and byproducts. The analysis of β-keto esters and acids by standard reversed-phase (RP-HPLC) can be challenging. chromforum.org The keto-enol tautomerism can lead to peak broadening or the appearance of split peaks, as the two tautomers may interact differently with the stationary phase and interconvert during the separation. chromforum.org

To achieve sharp, symmetrical peaks and reliable purity analysis, several strategies can be employed:

Use of Mixed-Mode Columns: Columns that offer multiple interaction modes (e.g., reversed-phase and ion-exchange) can improve peak shape for tautomerizing compounds. chromforum.org

Mobile Phase Modification: Using an acidic mobile phase can accelerate the rate of interconversion between the keto and enol forms, causing them to elute as a single, sharp peak representing the weighted average of the two forms.

Temperature Control: Increasing the column temperature can also increase the rate of tautomer interconversion, leading to better peak shapes. chromforum.org

Chiral HPLC methods can also be developed to separate enantiomers if the compound is prepared in a racemic form. google.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging a non-polar stationary phase and a polar mobile phase.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For acidic compounds such as this compound, controlling the pH of the mobile phase is critical to ensure reproducible retention and good peak shape. Analysis is typically performed at a low pH (e.g., pH 2-3) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase. tandfonline.comnih.gov

A common stationary phase for this analysis is a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecylsilane. tandfonline.comsigmaaldrich.com The mobile phase often comprises a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tandfonline.comresearchgate.net The proportion of the organic modifier can be adjusted to optimize the retention time and resolution of the analyte from any impurities. Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzyl group in this compound provides a chromophore that absorbs UV light, typically around 210-220 nm for the benzene ring and carboxyl group. tandfonline.comresearchgate.net

In some cases, derivatization may be employed to enhance detection sensitivity, especially for fluorescence detection. For instance, α-keto acids can be derivatized with reagents like o-phenylenediamine (B120857) to yield highly fluorescent quinoxalinol derivatives, allowing for trace-level quantification. nih.govtandfonline.comresearchgate.net

Below is an interactive data table summarizing typical RP-HPLC conditions for the analysis of organic acids similar in structure to this compound.

| Parameter | Typical Condition | Rationale/Comments |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds. Widely applicable for organic acids. tandfonline.com |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (pH 2.1-2.8) | Low pH suppresses carboxylate formation, leading to better retention and peak shape. nih.govresearchgate.net Organic modifier content is adjusted for optimal elution. |

| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate range for analytical scale HPLC, balancing analysis time and column efficiency. tandfonline.comnih.gov |

| Detection | UV at 210 nm or 254 nm | The benzene ring and carboxyl group absorb in the low UV range. 254 nm is also commonly used for aromatic compounds. tandfonline.comresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlling temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile and polar molecule due to its carboxylic acid and ketone functionalities, making it unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to convert it into a thermally stable and volatile derivative. lmaleidykla.ltcolostate.edu

Common derivatization strategies for carboxylic and keto acids include:

Silylation: This is one of the most prevalent methods, where active hydrogens in the molecule (from the carboxylic acid and potentially the enol form of the ketone) are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. lmaleidykla.ltcolostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting silyl esters and enol ethers are significantly more volatile and thermally stable. lmaleidykla.lt

Alkylation/Esterification: The carboxylic acid group can be converted into an ester, most commonly a methyl or ethyl ester, through reaction with an alcohol in the presence of an acid catalyst or with alkylating agents like diazomethane (B1218177) or N,N-dimethylformamide dimethylacetal. researchgate.netgcms.cz The ketone group may also be derivatized, for instance, by forming an oxime with an O-alkylhydroxylamine, which further increases volatility. gcms.czresearchgate.net

Acylation: This process involves introducing an acyl group, often using reagents like acetic anhydride, to form esters from any hydroxyl groups (such as the enol form). researchgate.net

Once derivatized, the volatile analyte can be injected into the GC system, where it is separated on a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted column) and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

An interactive data table outlining common derivatization reagents for GC analysis of keto-acids is presented below.

| Derivatization Method | Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Carboxylic acid, enolizable ketone | Trimethylsilyl ester/ether |

| Alkylation (Esterification) | Methanol/HCl, Diazomethane | Carboxylic acid | Methyl ester |

| Oximation | O-methylhydroxylamine hydrochloride | Ketone | Methyloxime |

| Acylation | Acetic Anhydride | Enolizable ketone (hydroxyl form) | Acetyl ester |

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. phenomenex.comeijppr.com

Two primary strategies are employed for the chiral separation of enantiomers by HPLC:

Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed with a single enantiomer of a chiral selector that is bonded to the support material (usually silica). chiralpedia.com Enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. researchgate.net For chiral acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chiralpak®) are highly effective. researchgate.netnih.gov Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP), are also employed for the separation of chiral acidic compounds. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography. nih.govakjournals.com

Indirect Chiral Separation: This approach involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). nih.gov The choice of CDA is crucial and depends on the functional groups present in the analyte. For a carboxylic acid like this compound, chiral amines or alcohols can be used as CDAs after activation of the carboxylic acid.

The selection between direct and indirect methods depends on factors such as the availability of a suitable CSP, the presence of reactive functional groups for derivatization, and the required sensitivity of the assay.

The following interactive data table summarizes common chiral selectors used in HPLC for the separation of chiral acids.

| Chiral Selector Type | Examples | Typical Application |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., Chiralpak AD, Chiralcel OD) | Broad applicability for a wide range of chiral compounds, including acids. researchgate.netmdpi.com |

| Protein-based | α1-acid glycoprotein (AGP), Human Serum Albumin (HSA) | Effective for the separation of chiral drugs and acidic compounds in reversed-phase mode. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin (e.g., Chirobiotic T, Chirobiotic V) | Useful for separating chiral acids due to multiple interaction sites. researchgate.net |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | Based on π-electron acceptor/donor interactions, suitable for compounds with aromatic rings. eijppr.com |

| Anion-exchanger | Quinine or Quinidine-based (e.g., CHIRALPAK QN-AX) | Specifically designed for the enantioseparation of acidic compounds. chiraltech.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Optimized Molecular Geometries and Conformational Landscape Analysis

No specific studies detailing the optimized molecular geometries or a comprehensive conformational landscape analysis for 4-(Benzyloxy)-3-oxobutanoic acid using DFT methods were found in the reviewed literature. Such studies would typically provide information on bond lengths, bond angles, and dihedral angles of the most stable conformers.

Frontier Molecular Orbital (FMO) Analysis, including HOMO and LUMO Energies

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability of a compound. wikipedia.org

Specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported in the available scientific literature. While general principles of FMO theory are well-established, quantitative data for this particular compound is absent. nih.govnih.gov

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. Despite the utility of this method, no specific ESP maps or detailed charge distribution analyses for this compound have been published in the searched scientific databases.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of electron delocalization and intermolecular interactions within a molecule. nih.gov This analysis can elucidate hyperconjugative interactions and the stability they impart. nih.gov A search of the available literature did not yield any specific NBO analysis performed on this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational studies are often employed to elucidate reaction mechanisms, detailing the transition states and intermediates involved in a chemical transformation. No specific computational studies on the reaction mechanisms and pathways involving this compound were identified in the course of this review.

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra. However, no published studies containing predicted spectroscopic parameters for this compound were found.

Data Tables

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound and its analogues, QSAR studies can be instrumental in designing new molecules with desired reactivity profiles, for instance, as inhibitors of a specific enzyme or as intermediates in a synthetic pathway. The underlying principle of QSAR is that the variation in the activity of a group of molecules is correlated with the variation in their physicochemical properties, which are in turn determined by their molecular structure.

The development of a QSAR model involves several key steps. Initially, a dataset of compounds with known reactivities (e.g., reaction rates, inhibition constants) is compiled. For each of these compounds, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Subsequently, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed reactivity. ymerdigital.com The resulting model can then be used to predict the reactivity of new, untested compounds.

A crucial aspect of QSAR modeling is its validation to ensure that the model is robust and has predictive power. The reliability of a QSAR model is assessed using various statistical metrics. A validated QSAR model serves as a powerful tool for in silico screening of virtual libraries of compounds, thereby prioritizing the synthesis and testing of the most promising candidates and accelerating the discovery process.

Research Findings in QSAR Modeling

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to related classes of compounds, such as other β-keto acids and their derivatives. youtube.com These studies provide a framework for how a QSAR investigation of this compound and its analogues could be approached.

A hypothetical QSAR study on a series of this compound derivatives could aim to understand the structural requirements for a particular biological activity, for instance, the inhibition of an enzyme. The study would involve synthesizing a library of analogues by modifying the core structure of this compound. These modifications could include substitutions on the phenyl ring, alterations of the linker between the phenyl ring and the oxygen atom, and changes to the butanoic acid chain.

The biological activity of these compounds would be determined experimentally. Subsequently, a variety of molecular descriptors would be calculated for each analogue. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once the descriptors are calculated, a QSAR model can be built. For example, a multiple linear regression model might take the following form:

log(1/C) = b0 + b1Descriptor1 + b2Descriptor2 + ...

where log(1/C) represents the biological activity (C being the concentration required for a certain effect), and b0, b1, b2, ... are the regression coefficients for the respective descriptors.

The interpretation of the resulting QSAR model can provide valuable insights into the structure-activity relationship. For instance, a positive coefficient for a particular descriptor would imply that increasing the value of that descriptor leads to an increase in activity, and vice versa. This understanding can then guide the rational design of new, more potent analogues.

Interactive Data Tables

To illustrate the application of QSAR, let us consider a hypothetical dataset for a series of analogues of this compound.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of this compound Analogues

| Compound ID | Substituent (R) | Experimental Activity (log(1/C)) | Calculated logP | HOMO Energy (eV) | Molecular Weight ( g/mol ) |

| 1 | H | 4.5 | 2.1 | -6.8 | 208.21 |

| 2 | 4-Cl | 5.2 | 2.8 | -7.1 | 242.65 |

| 3 | 4-OCH3 | 4.8 | 1.9 | -6.5 | 238.24 |

| 4 | 4-NO2 | 5.5 | 2.0 | -7.5 | 253.21 |

| 5 | 3-Cl | 5.0 | 2.7 | -7.0 | 242.65 |

| 6 | 3-OCH3 | 4.7 | 1.8 | -6.4 | 238.24 |

Based on this hypothetical data, a QSAR equation could be derived. For example:

log(1/C) = 3.0 + 0.5logP - 0.2HOMO_Energy + 0.005*Molecular_Weight

This equation would suggest that higher hydrophobicity (logP) and molecular weight are favorable for activity, while a higher HOMO energy (less negative) is also beneficial. Such a model, once validated, could be used to predict the activity of new analogues before their synthesis.

Biocatalytic and Enzymatic Transformations Involving Butanoic Acid Derivatives

Enzymatic Aldol (B89426) Additions for the Synthesis of Hydroxy-Oxo Acid Scaffolds

The enzymatic aldol addition is a powerful method for stereoselective carbon-carbon bond formation, yielding hydroxy-oxo acid scaffolds that are fundamental building blocks for many pharmaceuticals. Aldolases, the enzymes that catalyze these reactions, exhibit high stereocontrol, making them ideal for creating complex chiral centers.

While direct synthesis of 4-(benzyloxy)-3-oxobutanoic acid via enzymatic aldol addition is not prominently featured in existing literature, the principles are well-established using other substrates. For instance, pyruvate (B1213749) aldolases are widely used for this purpose. The trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida effectively catalyzes the enantioselective aldol addition of pyruvate to a variety of aldehydes, producing chiral 4-hydroxy-2-oxo acids. nih.gov This demonstrates the potential of aldolases to construct such scaffolds with high efficiency and stereoselectivity. nih.gov These enzymatic systems highlight a viable, though currently underexplored, pathway for the synthesis of complex butanoic acid derivatives like this compound.

Enantioselective Reductions of Keto functionalities via Biocatalysis

The enantioselective reduction of a ketone to a chiral alcohol is one of the most crucial and widely used transformations in industrial biocatalysis. For derivatives of 3-oxobutanoic acid, this reaction provides access to optically pure β-hydroxy esters, which are indispensable chiral intermediates. A wide array of biocatalysts, from whole microbial cells to isolated ketoreductases (KREDs), have been successfully employed for this purpose. mdpi.comcore.ac.uk

A prominent industrial example is the reduction of ethyl 4-chloro-3-oxobutanoate, a key step in the synthesis of side chains for cholesterol-lowering statin drugs. core.ac.uk Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are known to reduce various β-keto esters to their corresponding chiral β-hydroxy esters. researchgate.net More targeted approaches use isolated or recombinant enzymes. For instance, ketoreductases from Candida magnoliae and recombinant Escherichia coli expressing alcohol dehydrogenases have been used to produce (S)-4-chloro-3-hydroxybutanoate with high yield and excellent enantiomeric excess (ee). core.ac.uk These enzymatic systems often require a cofactor, typically NADH or NADPH, and can be paired with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase or a sacrificial alcohol like isopropanol (B130326), to improve economic feasibility. core.ac.uknih.gov

The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has also been shown to be effective in the asymmetric reduction of various β-keto esters, yielding enantiopure secondary alcohols. nih.gov Although the reduction of this compound itself is not specifically detailed, the extensive success in reducing structurally similar β-keto esters indicates that a biocatalytic approach is highly feasible, pending the selection or engineering of an enzyme that can accommodate the steric bulk of the benzyloxy group.

Table 1: Examples of Biocatalytic Reduction of β-Keto Esters

| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Ethyl benzoylacetate | Saccharomyces cerevisiae | S | - | Optically Pure |

| Methyl 4-chloro-3-oxobutanoate | Geotrichum candidum SC 5469 | S | 91 | 98 |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (co-expressing PfODH and formate dehydrogenase) | S | 98.5 | 99 |

| α-Diazo-β-keto esters | Ketoreductases (KREDs) | - | 73-96 | 96-99 |

| para-Substituted acetophenones | (S)-1-phenylethanol dehydrogenase (PEDH) | S | - | >99 |

Data sourced from multiple studies and presented for illustrative purposes. mdpi.comcore.ac.ukresearchgate.netnih.gov The specific yield and ee% can vary based on reaction conditions.

Biocatalytic Approaches for the Efficient Generation of Chiral Intermediates

The primary goal of many biocatalytic transformations is the efficient production of chiral intermediates, which serve as valuable building blocks for the synthesis of complex target molecules like pharmaceuticals. nih.gov The advantage of biocatalysis lies in its ability to produce single enantiomers with high fidelity, which is critical for drug efficacy and safety. core.ac.uk

The enantioselective reduction of 3-oxobutanoic acid derivatives, as discussed in the previous section, is a prime example of this strategy. The resulting chiral product, such as ethyl (S)-4-chloro-3-hydroxybutanoate, is not the final drug but a versatile chiral intermediate that is further elaborated chemically to construct the side chains of drugs like atorvastatin (B1662188) and rosuvastatin. core.ac.uk Similarly, the biocatalytic reduction of this compound would yield chiral (R)- or (S)-3-hydroxy-4-(benzyloxy)butanoic acid. This product would be a valuable chiral building block, with the benzyloxy group serving as a stable protecting group for the terminal alcohol, ready for subsequent synthetic manipulations.

Beyond ketone reductions, biocatalysis offers a diverse toolbox for creating chiral intermediates. Transaminases are used to convert ketones into chiral amines, a key transformation in the synthesis of drugs like sitagliptin. researchgate.net Lipases are widely employed for the kinetic resolution of racemic alcohols or esters, where the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of both. These varied biocatalytic methods underscore the power and versatility of enzymes in streamlining the synthesis of high-value, optically pure chemical compounds. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Environmentally Benign Synthetic Methodologies

The pursuit of sustainable chemical processes is a major driver in modern synthetic chemistry. For 4-(Benzyloxy)-3-oxobutanoic acid, future research will likely focus on developing synthetic routes that are both efficient and environmentally benign. This includes the exploration of enzymatic polymerizations, which offer a greener alternative to traditional chemical methods by utilizing renewable resources and avoiding harmful residues achemblock.com. Another promising avenue is the use of photocatalysis, which can enable the synthesis of complex ketones from readily available starting materials under mild and eco-friendly conditions . The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of research to improve efficiency and reduce waste sigmaaldrich.com.

Exploration of Unprecedented Reactivity Pathways and Deeper Mechanistic Insights

A thorough understanding of a molecule's reactivity is crucial for its effective application in synthesis. Future investigations into this compound will likely delve into its reactivity pathways and the mechanisms that govern them. Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms, such as the ketonic decarboxylation of carboxylic acids, and can provide insights into the kinetically favored pathways nih.govchemsrc.com. By combining experimental studies with computational modeling, researchers can gain a deeper understanding of the electronic factors that influence the reactivity of β-keto acids researchgate.net. This knowledge can then be used to develop new reactions and to control the outcome of existing ones with greater precision.

Expansion of Synthetic Utility in the Preparation of Advanced Molecular Architectures

The unique structural features of this compound make it a potentially valuable building block for the synthesis of more complex molecules. Future research will likely focus on exploring its utility in the preparation of advanced molecular architectures, including pharmaceuticals and natural products. The benzyloxy group, for instance, is a common protecting group in organic synthesis and can be selectively removed under specific conditions, allowing for the further functionalization of the molecule. The β-keto acid moiety can participate in a variety of carbon-carbon bond-forming reactions, making it a versatile synthon for the construction of complex carbon skeletons. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines for antimycobacterial evaluation is an example of how benzyloxy-containing building blocks are used in medicinal chemistry.

Integration of Advanced Computational Approaches for Rational Design and Reaction Prediction